molecular formula C34H35N3O7 B1662885 Dofequidar fumarate

Dofequidar fumarate

Katalognummer: B1662885
Molekulargewicht: 597.7 g/mol
InChI-Schlüssel: QIAVTDQTRFYXSD-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dofequidar-Fumarat ist ein synthetisches Chinolin-Derivat, das für seine multiresistenten modulierenden Eigenschaften bekannt ist. Es wird hauptsächlich in der Krebsbehandlung eingesetzt, um die Wirksamkeit von Chemotherapeutika zu verbessern, indem es den Ausfluss dieser Medikamente aus Krebszellen hemmt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dofequidar-Fumarat wird durch ein mehrstufiges Verfahren synthetisiert, das die Reaktion von Chinolin-Derivaten mit Piperazin und Diphenylacetylchlorid beinhaltet. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dofequidar-Fumarat beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu erhalten .

Analyse Chemischer Reaktionen

Structural Composition

Dofequidar fumarate (C₃₀H₃₁N₃O₃) consists of three key structural moieties:

  • Quinoline ring : A bicyclic aromatic system (COC1=CC=CC2=C1C=CC=N2) critical for its inhibitory activity against ABC transporters .

  • Piperazine linker : A six-membered nitrogen-containing ring (CN1CCN(CC1)) connecting the quinoline and diphenylethanone groups .

  • Diphenylethanone core : A central ketone group (C(=O)) flanked by two phenyl rings (C(C1=CC=CC=C1)C1=CC=CC=C1) .

The fumarate salt is formed by protonation of the piperazine’s nitrogen atoms, enhancing aqueous solubility for therapeutic use .

Pharmacological Interactions

This compound’s chemical structure enables its role as an ABC transporter inhibitor:

ABC Transporter Mechanism Key Findings
ABCG2/BCRP Inhibits drug effluxReduces side population (SP) cancer cells via ABCG2 inhibition .
ABCB1/P-gp Blocks efflux pumpsSynergizes with chemotherapeutics (e.g., irinotecan) in ABCB1-overexpressing cells .
ABCC1/MRP1 Suppresses multidrug resistanceEnhances cisplatin efficacy in osteosarcoma by inhibiting P-gp-mediated resistance .

Stability and Metabolism

  • Chemical stability : Predicted logP values (3.87–3.95) and low water solubility (0.0199 mg/mL) suggest lipophilic properties and potential for poor aqueous stability .

  • Metabolic pathways : Limited data available; DrugBank notes “Metabolism: Not Available” and “Route of elimination: Not Available” .

Research Challenges

The lack of detailed reaction data in the provided sources highlights gaps in understanding this compound’s synthesis and degradation pathways. Future studies could explore:

  • Synthesis optimization : Alternative routes to improve yield or reduce impurities.

  • Metabolic profiling : Identification of metabolites and enzymatic pathways.

  • Stability kinetics : pH-dependent degradation and formulation strategies.

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Reversal of Multidrug Resistance
    • Dofequidar fumarate has shown potent activity in reversing MDR in several preclinical models. In studies involving vincristine-resistant P388/VCR and Adriamycin-resistant P388/ADM cell lines, dofequidar effectively restored sensitivity to these chemotherapeutics at concentrations as low as 1 μM .
  • Combination Therapy
    • In vivo studies have demonstrated that combining dofequidar with other chemotherapeutics such as docetaxel significantly inhibits tumor growth. For instance, in mouse models bearing HCT-15 xenografts, this combination therapy resulted in remarkable tumor growth suppression .
  • Targeting Cancer Stem Cells
    • Dofequidar has been reported to sensitize cancer stem-like side population (SP) cells to chemotherapy by inhibiting ABCG2/BCRP-mediated drug export. This action is crucial as SP cells are often implicated in tumor initiation and relapse due to their inherent drug resistance .
  • Clinical Trials and Efficacy
    • Phase III clinical trials have indicated that dofequidar is effective in patients who have not received prior chemotherapy, suggesting its potential as a first-line agent in overcoming MDR .

Data Summary

Application Details
Reversal of MDREffective at low concentrations (1 μM) in various resistant cell lines .
Combination TherapyEnhances efficacy of docetaxel and other drugs in vivo .
Targeting Cancer Stem CellsInhibits ABCG2/BCRP, increasing sensitivity to chemotherapy in SP cells .
Clinical TrialsDemonstrated efficacy in untreated patients during Phase III trials .

Case Studies

  • In Vitro Studies : Research showed that dofequidar significantly reduced the viability of K562/ADM cells resistant to doxorubicin when combined with the chemotherapeutic agent, highlighting its potential in clinical settings where patients exhibit MDR .
  • In Vivo Models : In a study involving MCF-7/ADM-bearing mice, dofequidar was able to reverse drug resistance effectively, allowing for improved outcomes with standard chemotherapy regimens .

Wirkmechanismus

Dofequidar fumarate exerts its effects by binding to the drug-binding site of the transmembrane P-glycoprotein efflux pump. This binding inhibits the efflux of chemotherapeutic drugs from cancer cells, leading to increased intracellular drug concentrations and enhanced cytotoxicity. The molecular targets involved include the P-glycoprotein efflux pump and other related transporters .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Dofequidar-Fumarat

Dofequidar-Fumarat ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung der P-Glykoprotein-Effluxpumpe einzigartig. Diese Spezifität ermöglicht eine effektivere Umkehrung der Multiresistenz in Krebszellen im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

Dofequidar fumarate, also known as MS-209, is an orally active quinoline compound that has garnered attention for its potential to reverse multidrug resistance (MDR) in cancer cells. This compound primarily acts by inhibiting ATP-binding cassette (ABC) transporters, specifically ABCB1/P-glycoprotein (P-gp) and ABCG2/Breast Cancer Resistance Protein (BCRP), which are key players in the efflux of chemotherapeutic agents from cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound's primary mechanism involves the inhibition of drug efflux pumps that contribute to MDR. The following points summarize its actions:

  • Inhibition of ABC Transporters : Dofequidar effectively inhibits both ABCB1/P-gp and ABCG2/BCRP, leading to increased retention of chemotherapeutic drugs within cancer cells and enhanced sensitivity to these agents .
  • Impact on Cancer Stem Cells (CSCs) : Research indicates that dofequidar preferentially targets cancer stem-like side population (SP) cells, which are often resistant to conventional therapies. By inhibiting drug export in these cells, dofequidar reduces their viability and enhances the effectiveness of anticancer drugs .

Efficacy in Clinical Trials

Dofequidar has been evaluated in various clinical settings, particularly for breast cancer and other malignancies resistant to standard treatments:

  • Phase III Trials : In trials involving patients who had not received prior therapy, dofequidar demonstrated a relative improvement in response rates when combined with traditional chemotherapy regimens such as cyclophosphamide, doxorubicin, and fluorouracil (CAF). Although statistical significance was not achieved across all patients, subgroup analyses indicated improved progression-free survival for those receiving dofequidar .
  • Combination Therapies : Dofequidar has shown enhanced efficacy when used in combination with other chemotherapeutic agents. For instance, it significantly improved the antitumor effects of irinotecan (CPT-11) and docetaxel in preclinical models .

Research Findings

Several studies have elucidated the biological activity of this compound:

StudyFindings
Katayama et al. (2009)Dofequidar sensitized SP cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. It reduced cell numbers in SP fractions and reversed MDR in xenografted models .
AACR Abstract (2009)Confirmed that dofequidar inhibited drug efflux and increased sensitivity to anticancer agents in various cancer cell lines. The compound was effective at concentrations achievable in plasma without significant toxicity .
BioCrick DataReported IC50 values indicating potent reversal of drug resistance at low concentrations (3 µM), supporting its potential as a therapeutic agent against MDR .

Case Studies

Case studies illustrate the clinical relevance of dofequidar:

  • Breast Cancer : In a cohort treated with dofequidar plus CAF, patients exhibited improved outcomes compared to those receiving CAF alone. The study highlighted the potential for dofequidar to enhance treatment efficacy in previously untreated populations .
  • Osteosarcoma : Dofequidar was shown to enhance the efficacy of cisplatin in osteosarcoma models, suggesting its role in overcoming resistance mechanisms associated with P-gp overexpression .

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAVTDQTRFYXSD-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dofequidar fumarate
Reactant of Route 2
Dofequidar fumarate
Reactant of Route 3
Reactant of Route 3
Dofequidar fumarate
Reactant of Route 4
Reactant of Route 4
Dofequidar fumarate
Reactant of Route 5
Reactant of Route 5
Dofequidar fumarate
Reactant of Route 6
Dofequidar fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.